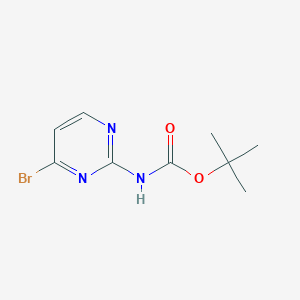![molecular formula C9H7Cl2N3O3S B13365157 4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13365157.png)
4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a sulfonyl group attached to a dichloromethoxyphenyl ring, which is further connected to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the dichloromethoxyphenyl sulfonyl chloride intermediate. This intermediate is then reacted with a triazole derivative under controlled conditions to form the final product.
-
Preparation of Dichloromethoxyphenyl Sulfonyl Chloride
Reagents: 2,5-dichloro-4-methoxyphenol, chlorosulfonic acid.
Conditions: The reaction is carried out under anhydrous conditions at low temperatures to prevent decomposition.
-
Formation of this compound
Reagents: Dichloromethoxyphenyl sulfonyl chloride, 1,2,4-triazole.
Conditions: The reaction is typically conducted in an inert atmosphere using a suitable solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazole derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer progression.
Material Science: It is used in the development of advanced materials with unique properties, such as enhanced thermal stability and conductivity.
Biological Research: The compound is investigated for its role in modulating biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds also contain a triazole ring and are studied for their neuroprotective and anti-inflammatory properties.
Thiazole Derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole is unique due to its specific structural features, such as the dichloromethoxyphenyl group and the sulfonyl linkage. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H7Cl2N3O3S |
|---|---|
Peso molecular |
308.14 g/mol |
Nombre IUPAC |
4-(2,5-dichloro-4-methoxyphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C9H7Cl2N3O3S/c1-17-8-2-7(11)9(3-6(8)10)18(15,16)14-4-12-13-5-14/h2-5H,1H3 |
Clave InChI |
ZRTBTDKPKKSSHJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=NN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(anilinocarbonyl)amino]-3-oxopropanoyl}-N'-phenylurea](/img/structure/B13365080.png)
![6-(4-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365084.png)
![3-[(Benzylsulfanyl)methyl]-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365092.png)
![1-[4-(difluoromethoxy)phenyl]-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365095.png)
![6-(2,4-Dichlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365103.png)
![6-[(2,4-Dichlorophenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365110.png)
![6-(3-Chloro-4-methoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365117.png)






![2-hydroxydibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13365145.png)
